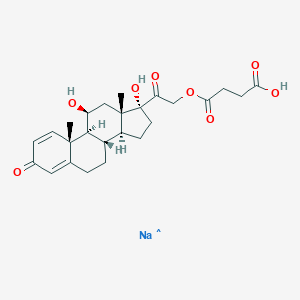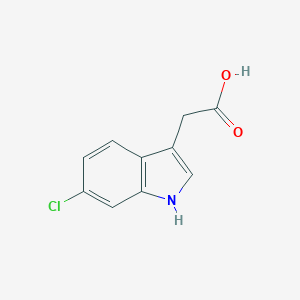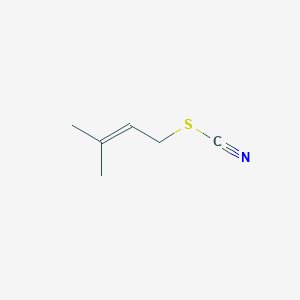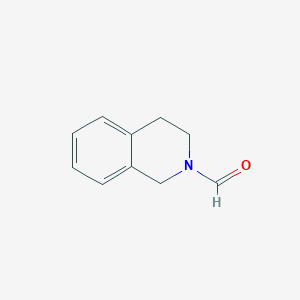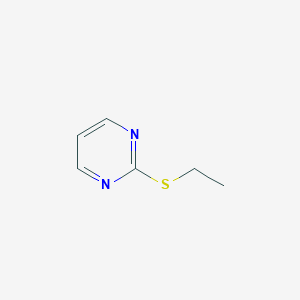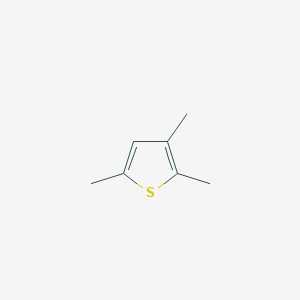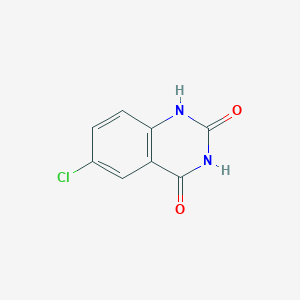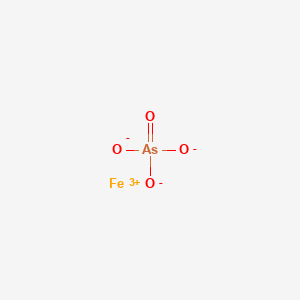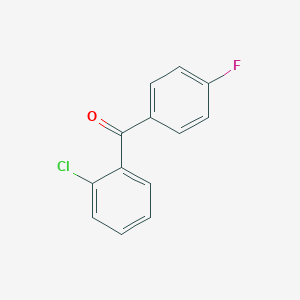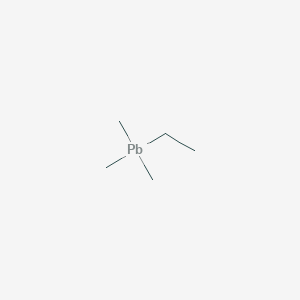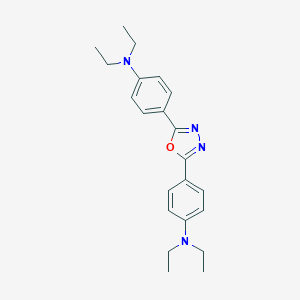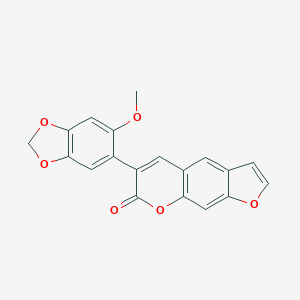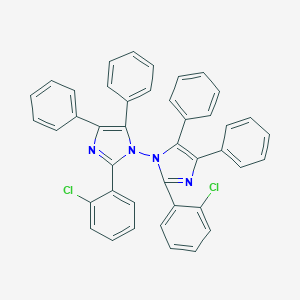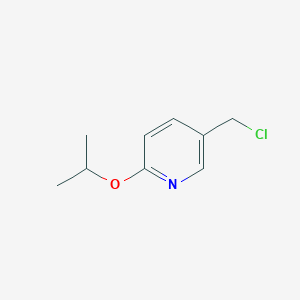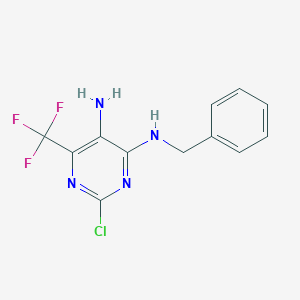
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders. This compound belongs to the class of pyrimidine derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine selectively inhibits BTK by binding to the active site of the enzyme, thereby blocking its downstream signaling pathways. BTK plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of cancer cells. By inhibiting BTK, 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine induces apoptosis and inhibits the growth and proliferation of cancer cells. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has also been shown to exhibit potent anti-inflammatory and immunomodulatory effects by inhibiting the activation of various immune cells, including T-cells and macrophages.
Effets Biochimiques Et Physiologiques
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has been shown to exhibit potent anti-tumor activity in preclinical studies. It induces apoptosis and inhibits the growth and proliferation of cancer cells by selectively targeting the BTK pathway. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has also been shown to exhibit potent anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine is its selectivity for the BTK pathway. This makes it a potent and specific inhibitor of cancer cell growth and proliferation. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has also been shown to exhibit potent anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders. However, one of the limitations of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine is its potential toxicity at higher doses, which may limit its clinical application.
Orientations Futures
Further studies are needed to evaluate the safety and efficacy of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine in clinical trials. The potential of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine as a therapeutic agent for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders needs to be further explored. The development of novel formulations and delivery systems for 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine may also improve its bioavailability and therapeutic efficacy. The identification of biomarkers that predict the response to 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine may also help to optimize its clinical application. Overall, 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has shown promising results in preclinical studies and holds great potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine involves several steps. The first step involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine with benzylamine in the presence of a suitable solvent and catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine.
Applications De Recherche Scientifique
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has been extensively studied for its potential application in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine inhibits the growth and proliferation of cancer cells by selectively targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of cancer cells. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has also been shown to exhibit potent anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders.
Propriétés
Numéro CAS |
1743-95-9 |
|---|---|
Nom du produit |
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine |
Formule moléculaire |
C12H10ClF3N4 |
Poids moléculaire |
302.68 g/mol |
Nom IUPAC |
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C12H10ClF3N4/c13-11-19-9(12(14,15)16)8(17)10(20-11)18-6-7-4-2-1-3-5-7/h1-5H,6,17H2,(H,18,19,20) |
Clé InChI |
MWUXVCKZEGVVIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2N)C(F)(F)F)Cl |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2N)C(F)(F)F)Cl |
Autres numéros CAS |
1743-95-9 |
Synonymes |
N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



